molecular formula C14H15N3O3 B2871112 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid CAS No. 1218555-39-5

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid

Cat. No. B2871112
CAS RN: 1218555-39-5
M. Wt: 273.292
InChI Key: OQVKQAANTADAGX-UHFFFAOYSA-N
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Description

“1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid” is a complex organic compound . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The main resonances in the 1H-NMR spectra of the 1H-indazole carboxylic acid derivatives in MeOD are: four resonances at δ = 7.12-7.76 ppm, usually as two one proton doublets (4-H and 7-H) and two one proton triplets (5-H and 6-H), a singlet (or a doublet with J = 0.6 Hz) at δ = 7.98-8.04 ppm corresponding to the 3-H proton, a triplet for the NC H2 protons at δ = 4.38-5.22 ppm, and resonances at δ = 1.23-2.91 ppm for the C H2 protons .


Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Medicinal Chemistry

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid: is a compound that has garnered attention in medicinal chemistry due to its indazole moiety. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This makes the compound a valuable precursor in the synthesis of potential therapeutic agents.

Drug Development

In drug development, the indazole group of this compound can be utilized to create new pharmacophores . These pharmacophores can be designed to interact with biological targets, such as enzymes or receptors, to modulate their activity for therapeutic benefit. The compound’s structure allows for the development of selective inhibitors which can be crucial in treating diseases like cancer .

Biological Research

The compound’s ability to be incorporated into various biochemical compounds makes it a significant player in biological research. It can be used to study cell proliferation and cell cycle regulation , particularly in cancer cell lines. Its derivatives have shown antiproliferative activities against a panel of tumor cell lines, indicating its potential in cancer research .

Chemistry

In the field of chemistry, particularly heterocyclic chemistry , this compound is used in the synthesis of indazole derivatives. These derivatives are important for creating compounds with enhanced chemical stability and reactivity , which can be further used in various chemical reactions and as intermediates in organic synthesis .

Material Science

In material science, the compound can contribute to the development of new materials with specific properties. Its molecular structure can be incorporated into polymers or other materials to impart desired characteristics such as thermal stability or electronic properties .

Agricultural Applications

While specific applications in agriculture are not directly mentioned, the chemical properties of indazole derivatives suggest potential uses in the development of agrochemicals . These could include pesticides or plant growth regulators that help in protecting crops and enhancing yield .

Industrial Uses

Industrially, the compound can be used as a building block for the synthesis of more complex molecules. Its availability and structural versatility make it a valuable resource for industrial-scale chemical production processes .

Pharmacological Applications

The piperidine moiety in the compound is also significant in pharmacology. Piperidine derivatives are present in many classes of pharmaceuticals and are known for their bioactive properties . This makes the compound a key ingredient in the design and synthesis of new drugs .

properties

IUPAC Name

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(17-6-2-1-3-12(17)14(19)20)9-4-5-10-8-15-16-11(10)7-9/h4-5,7-8,12H,1-3,6H2,(H,15,16)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVKQAANTADAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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